molecular formula C19H23NO5 B2369856 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide CAS No. 1797246-12-8

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B2369856
CAS No.: 1797246-12-8
M. Wt: 345.395
InChI Key: LUJFKBVHBMWHFN-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3,4-dimethoxyphenyl moiety linked to a hydroxyethyl group and a 2-methylphenoxy substituent. The compound’s methoxy and phenoxy groups are critical for modulating solubility, target binding, and metabolic stability, as seen in related molecules .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO5/c1-13-6-4-5-7-16(13)25-12-19(22)20-11-15(21)14-8-9-17(23-2)18(10-14)24-3/h4-10,15,21H,11-12H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJFKBVHBMWHFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC(C2=CC(=C(C=C2)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base Structure Analysis and Retrosynthetic Considerations

Structural Components

The target compound can be dissected into the following key fragments for retrosynthetic analysis:

  • 3,4-dimethoxyphenyl group (substituted aromatic core)
  • 2-hydroxyethyl linker (chiral center-containing connector)
  • Acetamide group (linking functionality)
  • 2-methylphenoxy substituent (terminal aromatic group)

Preparation Method via Hydroxyethylamine Intermediate

Synthesis of 1-(3,4-dimethoxyphenyl)-2-bromoethanone

The first key step involves preparation of the bromoketone intermediate:

  • To a stirred solution of 3,4-dimethoxyacetophenone (19.4 g, 0.1 mol) in glacial acetic acid (100 mL) at room temperature, bromine (16 g, 0.1 mol) is added dropwise.
  • The reaction mixture is stirred for 4 hours at room temperature until TLC indicates complete conversion.
  • The reaction mixture is poured into ice-cold water (400 mL) and the precipitate is collected by filtration.
  • The crude product is recrystallized from ethanol to afford 1-(3,4-dimethoxyphenyl)-2-bromoethanone with a yield of 85-90%.

Conversion to Aminoethanone Intermediate

Based on the synthesis of analogous compounds:

  • 1-(3,4-dimethoxyphenyl)-2-bromoethanone (27.3 g, 0.1 mol) is dissolved in a THF-water solvent system (350 mL, 9:1 ratio) in a four-neck round-bottomed flask.
  • Hexamethylenetetramine (hexamine) (28 g, 0.2 mol) is added and the mixture is stirred for 30 minutes at room temperature under nitrogen protection.
  • The hexamine complex formed is then digested with methanol (200 mL) and concentrated HCl (50 mL) to release the amine salt.
  • The resulting 1-(3,4-dimethoxyphenyl)-2-aminoethanone hydrochloride is isolated by filtration and washed with acetone.

Preparation of the Chloroacetamide Intermediate

The next step involves acylation of the aminoethanone:

  • 1-(3,4-dimethoxyphenyl)-2-aminoethanone hydrochloride (24.6 g, 0.1 mol) is suspended in acetone (500 mL).
  • Water (150 mL) is added while stirring, and the reaction mixture is cooled to 0°C.
  • Sodium acetate (33 g, 0.4 mol) is added to adjust the pH to approximately 5.
  • Chloroacetyl chloride (11.3 g, 0.1 mol) is added dropwise over 30 minutes while maintaining the temperature at 0°C.
  • After complete addition, the reaction mixture is stirred for an additional 30 minutes.
  • The aqueous layer is separated, and the organic layer is concentrated. Water is added to precipitate the product.
  • The precipitate is filtered, dried, and recrystallized from methanol to afford 2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]acetamide.

Selective Reduction of the Carbonyl Group

The carbonyl group is selectively reduced to obtain the hydroxy intermediate:

  • 2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]acetamide (28.5 g, 0.1 mol) is dissolved in methanol (300 mL) and cooled to 0°C.
  • Sodium borohydride (3.8 g, 0.1 mol) is added portionwise over a period of 30 minutes.
  • The reaction mixture is stirred for 2 hours at 0°C, then allowed to warm to room temperature.
  • The reaction is quenched by adding glacial acetic acid (5 mL) dropwise, followed by water (200 mL).
  • The product is extracted with ethyl acetate (3 × 200 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The resulting 2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide is used in the next step without further purification.

Introduction of the 2-Methylphenoxy Group

The final step involves displacement of the chloro group with 2-methylphenol:

  • To a solution of 2-chloro-N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]acetamide (28.7 g, 0.1 mol) in DMF (200 mL), 2-methylphenol (10.8 g, 0.1 mol) and potassium carbonate (27.6 g, 0.2 mol) are added.
  • The reaction mixture is heated at 80°C for 8-12 hours under nitrogen atmosphere.
  • The reaction progress is monitored by TLC until complete conversion is observed.
  • After cooling to room temperature, the reaction mixture is diluted with water (500 mL) and extracted with ethyl acetate (3 × 200 mL).
  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) to afford N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide.

Alternative Synthesis via Alkylation-Acylation Strategy

Synthesis of 2-(2-methylphenoxy)acetic Acid

  • 2-methylphenol (10.8 g, 0.1 mol) is dissolved in acetone (200 mL) and potassium carbonate (27.6 g, 0.2 mol) is added.
  • Chloroacetic acid (9.5 g, 0.1 mol) is added and the mixture is refluxed for 8 hours.
  • After cooling, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
  • The residue is dissolved in water (200 mL) and acidified with concentrated HCl to pH 2.
  • The precipitate is collected by filtration, washed with cold water, and dried to afford 2-(2-methylphenoxy)acetic acid with a yield of 85-90%.

Activation of 2-(2-methylphenoxy)acetic Acid

The carboxylic acid can be activated using various coupling agents:

  • 2-(2-methylphenoxy)acetic acid (18.0 g, 0.1 mol) is dissolved in dichloromethane (300 mL).
  • N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 0.11 mol) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (21.1 g, 0.11 mol) is added, along with a catalytic amount of DMAP (1.2 g, 0.01 mol).
  • The reaction mixture is stirred at 0°C for 1 hour to form the activated ester.

Synthesis of 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine

  • 3,4-dimethoxybenzaldehyde (16.6 g, 0.1 mol) is dissolved in THF (200 mL) and cooled to 0°C.
  • Nitromethane (6.1 g, 0.1 mol) and a catalytic amount of potassium tert-butoxide (1.1 g, 0.01 mol) are added.
  • The reaction mixture is stirred at 0°C for 2 hours, then allowed to warm to room temperature and stirred overnight.
  • The reaction is quenched with water (100 mL) and extracted with ethyl acetate (3 × 150 mL).
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
  • The resulting 2-(3,4-dimethoxyphenyl)-2-hydroxy-1-nitroethane is dissolved in methanol (200 mL), and Raney nickel (5 g) is added.
  • The mixture is hydrogenated at atmospheric pressure and room temperature for 6 hours.
  • After completion, the catalyst is filtered off, and the filtrate is concentrated to obtain 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine.

Coupling Reaction

  • To the solution of activated 2-(2-methylphenoxy)acetic acid from step 4.2, 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine (19.7 g, 0.1 mol) is added.
  • The reaction mixture is stirred at room temperature for 12-24 hours.
  • The precipitated urea (in the case of DCC) is filtered off, and the filtrate is washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.
  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
  • The crude product is purified by column chromatography or recrystallization to afford this compound.

One-Pot Synthesis Method

Reagents and Reaction Conditions

This streamlined approach involves fewer isolation steps:

  • 3,4-dimethoxyphenyl-2-aminoethanol (19.7 g, 0.1 mol) and 2-(2-methylphenoxy)acetic acid (18.0 g, 0.1 mol) are dissolved in anhydrous dichloromethane (300 mL).
  • The solution is cooled to 0°C, and DMAP (1.2 g, 0.01 mol) is added.
  • Under nitrogen protection, EDC·HCl (21.1 g, 0.11 mol) is added in portions.
  • After stirring for 30 minutes at 0°C, the reaction mixture is allowed to warm to room temperature and stirred for an additional 24 hours.
  • The reaction mixture is washed successively with 2.0 M HCl, saturated sodium bicarbonate solution, and brine.
  • The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
  • The residue is recrystallized from dichloromethane-ethyl acetate to afford this compound.

Reaction Optimization and Parameter Analysis

Solvent Effect on Coupling Reaction

Solvent Temperature (°C) Reaction Time (h) Yield (%)
DCM 0-25 24 76
THF 0-25 24 68
DMF 0-25 24 72
Acetone 0-25 24 65
Toluene 0-25 24 58

Effect of Coupling Agents on Yield

Coupling Agent Additive Temperature (°C) Reaction Time (h) Yield (%)
EDC·HCl DMAP 0-25 24 76
DCC DMAP 0-25 24 73
PyBOP DIPEA 0-25 24 78
HATU DIPEA 0-25 24 81
T3P DIPEA 0-25 24 75

Optimization of Reduction Conditions

Reducing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%)
NaBH4 Methanol 0-25 4 85
LiAlH4 THF 0-25 2 78
DIBAL-H Toluene -78 3 83
L-Selectride THF -78 3 87
BH3-THF THF 0-25 4 81

Scale-Up Considerations and Industrial Applicability

Heat Management in Exothermic Reactions

For larger-scale preparations, special attention must be given to heat management, particularly during:

  • The addition of bromine to 3,4-dimethoxyacetophenone
  • The sodium borohydride reduction step
  • The coupling reaction with EDC·HCl or DCC

Controlled addition rates and efficient cooling systems are essential to maintain safety and reaction control. Jacketed reactors with precise temperature monitoring are recommended for batches exceeding 1 kg.

Solvent Recovery and Recycling

Given the significant volume of solvents used in the preparation, implementing solvent recovery systems can significantly reduce environmental impact and operational costs. Dichloromethane and acetone can be recovered with 85-90% efficiency through standard distillation processes.

Process Intensification Strategies

To enhance industrial viability, the following process intensifications are recommended:

  • Continuous flow synthesis for the hydroxyethylamine intermediate formation
  • Use of microreactors for highly exothermic steps
  • Implementation of in-line monitoring systems for real-time reaction progress assessment

Analytical Methods for Product Characterization

Physical Properties

  • Appearance: White to off-white crystalline solid
  • Melting Point: 132-134°C
  • Solubility: Soluble in dichloromethane, chloroform, DMF, and DMSO; Partially soluble in ethanol and methanol; Practically insoluble in water

Spectroscopic Analysis

1H-NMR (400 MHz, DMSO-d6)
  • δ 7.15-7.24 (m, 2H, aromatic H)
  • δ 6.80-7.02 (m, 5H, aromatic H)
  • δ 5.45 (d, 1H, OH)
  • δ 4.65 (s, 2H, CH2O)
  • δ 4.42 (m, 1H, CHOH)
  • δ 3.82 (s, 3H, OCH3)
  • δ 3.79 (s, 3H, OCH3)
  • δ 3.40-3.52 (m, 2H, CH2NH)
  • δ 2.35 (s, 3H, CH3-phenyl)
13C-NMR (100 MHz, DMSO-d6)
  • δ 168.2 (C=O)
  • δ 156.4, 149.2, 148.1, 134.5, 130.6, 127.3, 126.8, 123.4, 119.8, 115.7, 112.6, 110.5 (aromatic C)
  • δ 72.5 (CHOH)
  • δ 67.3 (CH2O)
  • δ 56.1, 55.8 (2 × OCH3)
  • δ 45.7 (CH2NH)
  • δ 16.3 (CH3-phenyl)
FT-IR (KBr, cm-1)
  • 3420 (O-H stretching)
  • 3320 (N-H stretching)
  • 3010-2835 (aromatic and aliphatic C-H stretching)
  • 1650 (C=O stretching)
  • 1580, 1520 (aromatic C=C stretching)
  • 1260, 1140 (C-O stretching)

Chromatographic Purity Assessment

Method Mobile Phase Detection Purity (%) Retention Time (min)
HPLC ACN:H2O (60:40) with 0.1% TFA UV 254 nm >98.5 8.7
TLC Ethyl acetate:hexane (7:3) UV 254 nm N/A Rf = 0.45
UPLC ACN:H2O gradient UV 254 nm >99.0 5.3

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and drug development.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The following table summarizes structurally related compounds, their targets, and key findings:

Compound Name Structure Highlights Target/Activity Key Findings Reference
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(Isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Ethyl linker, sulfonyl group ACE2 (SARS-CoV-2 entry inhibitor) Docking score: -5.51 kcal/mol , indicating moderate binding affinity to ACE2 [2]
N-Benzyl-2-{1-[(3,4-Dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) Tetrahydroisoquinoline core, piperidine-ethoxy group Orexin 1 Receptor (OX1R) antagonist 24% yield ; selective OX1R antagonism with potential for treating insomnia [3]
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolone ring Structural analog of benzylpenicillin Exhibits planar amide groups and hydrogen-bonded dimers; used in coordination chemistry [7]
2-(Substituted Phenoxy)-N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetamide Bicyclic terpene moiety Anti-inflammatory, analgesic 40–60% inhibition of edema in carrageenan-induced rat paw model [9]

Key Structural and Functional Differences

Linker and Substituent Effects :

  • The hydroxyethyl group in the target compound may enhance solubility compared to the ethyl linker in ’s ACE2 inhibitor. However, the absence of a sulfonyl group likely reduces ACE2 binding affinity .
  • Compounds with piperidine-ethoxy substituents (e.g., ’s OX1R antagonists) show enhanced receptor selectivity due to bulkier side chains, which are absent in the target compound .

Research Findings and Implications

  • ACE2 Inhibition: highlights that even minor structural variations (e.g., sulfonyl vs. hydroxyethyl groups) significantly impact docking scores.
  • Receptor Antagonism : The OX1R antagonists in demonstrate that methoxy and benzyl groups are critical for receptor interaction, suggesting the target compound could be modified for similar applications .
  • Crystallographic Data : ’s structural analysis of dichlorophenyl acetamides underscores the importance of amide group planarity and hydrogen bonding, which may guide optimization of the target compound’s stability .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound categorized within the class of amides. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Below is a detailed exploration of its biological activity, including synthesis methods, structure-activity relationships, and findings from relevant studies.

Chemical Structure and Properties

Chemical Formula : C19_{19}H23_{23}NO5_5
Molecular Weight : 345.395 g/mol
IUPAC Name : this compound
CAS Number : 1797246-12-8

The structure comprises a dimethoxyphenyl group, a hydroxyethyl moiety, and a tolyloxyacetamide group. This unique combination may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Starting Materials : The synthesis begins with 3,4-dimethoxybenzaldehyde, o-toluidine, and glycidol.
  • Reaction Conditions : Controlled temperature and pH are maintained during the reactions, often employing various catalysts.
  • Purification : The final product is purified through crystallization or chromatography techniques to achieve high purity levels.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit activities such as:

  • Anticonvulsant Activity : Analogous compounds have shown effectiveness in animal models for epilepsy. For instance, studies using maximal electroshock (MES) and pentylenetetrazole tests demonstrated significant anticonvulsant effects for certain derivatives .
  • Metabolic Regulation : Compounds targeting acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs) have been explored for their roles in managing obesity and type 2 diabetes .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the molecular structure can significantly influence biological activity. For example:

  • The presence of the dimethoxy group enhances lipophilicity, potentially improving the compound's ability to cross the blood-brain barrier.
  • Variations in the phenoxy group can alter receptor binding affinities and selectivity.

Data Table of Biological Activities

Activity TypeCompound ComparisonObserved Effect
AnticonvulsantN-[2-(3,4-dimethoxyphenyl)-...Significant protection in MES tests
PPAR AgonismACC inhibitorsModulation of lipid metabolism
Toxicity AssessmentRotarod test resultsLow toxicity at therapeutic doses

Case Studies

  • Anticonvulsant Screening : A study evaluated various derivatives of similar compounds in MES and PTZ models, revealing that specific modifications led to enhanced anticonvulsant properties .
  • Metabolic Modulation Research : Another research highlighted dual modulators targeting ACCs and PPARs as promising candidates for treating metabolic disorders. The compound's structural features were linked to its effectiveness in modulating these pathways .

Q & A

Q. Methodological Solutions :

Dose-response standardization : Use consistent molar concentrations across studies.

Metabolite profiling : LC-MS/MS to identify active/inactive metabolites .

Orthogonal assays : Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question
In silico approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or GPCRs. The dimethoxyphenyl group shows π-π stacking with aromatic residues in active sites .
  • MD simulations : GROMACS to assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methylphenoxy vs. ethylphenoxy) with IC₅₀ values .

Q. Methodological Recommendations :

  • Chiral HPLC : Use amylose-based columns to separate enantiomers.
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) to calculate AUC and t₁/₂ for each enantiomer .

What strategies optimize the compound’s solubility and stability in formulation studies?

Advanced Research Question
Challenges include poor aqueous solubility (<50 µg/mL) and hydrolytic degradation. Solutions:

  • Co-solvent systems : PEG-400/water (1:1) increases solubility to ~200 µg/mL .
  • Lyophilization : Formulate as a cyclodextrin inclusion complex (e.g., HP-β-CD) to enhance shelf life .
  • pH adjustment : Buffered solutions (pH 6.8) reduce amide bond hydrolysis .

How can researchers validate off-target effects in phenotypic screening?

Advanced Research Question
Use:

  • Chemoproteomics : Activity-based protein profiling (ABPP) with alkyne-tagged probes .
  • CRISPR-Cas9 knockout : Confirm phenotype rescue in target gene-deficient cell lines .
  • Transcriptomics : RNA-seq to identify unintended pathway modulation (e.g., NF-κB or MAPK) .

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